6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound with a unique structure that combines elements of pyrimidine, pyrrolo, and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. One common method involves the nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . The bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound that shares the bromopyrimidine moiety.
N-heteroaryl substituted 9-arylcarbazolyl derivatives: Compounds that also involve complex ring structures and are used in similar applications.
Uniqueness
What sets 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine apart is its unique combination of pyrimidine, pyrrolo, and purine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19BrN8 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
6-[5-(5-bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethylpurine |
InChI |
InChI=1S/C17H19BrN8/c1-2-24-10-23-14-15(24)21-9-22-16(14)25-5-11-7-26(8-12(11)6-25)17-19-3-13(18)4-20-17/h3-4,9-12H,2,5-8H2,1H3 |
InChI Key |
PRLOARFTCBGCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=N5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.